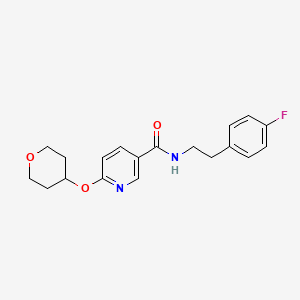
N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multi-step organic reactions. The process may start with the preparation of the nicotinamide core, followed by the introduction of the 4-fluorophenethyl group and the tetrahydro-2H-pyran-4-yl ether group. Common reagents and conditions include:
Nicotinamide derivatives: Starting materials for the core structure.
4-Fluorophenethyl bromide:
Tetrahydro-2H-pyran-4-ol: Used for the etherification reaction to introduce the tetrahydro-2H-pyran-4-yl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents could modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted or modified nicotinamide derivatives.
科学的研究の応用
N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development for treating various diseases.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action for N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include modulation of signaling pathways or inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
Nicotinamide: The parent compound with a simpler structure.
4-Fluorophenethylamine: A related compound with the 4-fluorophenethyl group.
Tetrahydro-2H-pyran-4-ol: A related compound with the tetrahydro-2H-pyran-4-yl group.
Uniqueness
N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical properties compared to its simpler analogs.
生物活性
N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a synthetic compound characterized by its unique molecular structure, which includes a nicotinamide core and a tetrahydro-2H-pyran moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, including enzyme inhibition and receptor modulation, which may have therapeutic implications in various diseases.
The molecular formula of this compound is C19H21FN2O3, with a molecular weight of 344.4 g/mol . The compound's structure contributes to its reactivity and biological properties, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁FN₂O₃ |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 2034391-09-6 |
Biological Activity
Preliminary research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular signaling processes.
- Receptor Modulation : The compound has been investigated for its ability to modulate receptor activity, which could influence gene expression and signal transduction pathways relevant to disease mechanisms.
- Therapeutic Applications : Due to its interactions with biological targets, this compound shows promise in treating conditions such as cancer and neurodegenerative disorders .
Case Studies and Research Findings
Several studies have been conducted to explore the biological effects of this compound:
Study 1: Enzyme Inhibition Assay
A recent study evaluated the inhibitory effects of this compound on specific enzymes related to cancer metabolism. The results indicated significant inhibition at micromolar concentrations, suggesting potential utility as an anti-cancer agent.
Study 2: Receptor Interaction Analysis
In vitro experiments assessed the interaction of the compound with various receptors implicated in neurodegenerative diseases. The findings revealed that it could modulate receptor activity, leading to altered signaling pathways that are beneficial in neuroprotection.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was performed:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-2-yl)oxy)nicotinamide | Different position of the tetrahydro ring | Varies in reactivity due to positional isomerism |
| 6-(benzyloxy)nicotinamide | Contains a benzyloxy group | Different solubility and reactivity characteristics |
The specific substitution pattern of N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yloxy)nicotinamide imparts distinct chemical reactivity and biological activity compared to these similar compounds .
特性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c20-16-4-1-14(2-5-16)7-10-21-19(23)15-3-6-18(22-13-15)25-17-8-11-24-12-9-17/h1-6,13,17H,7-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNGSIJIFZLBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














